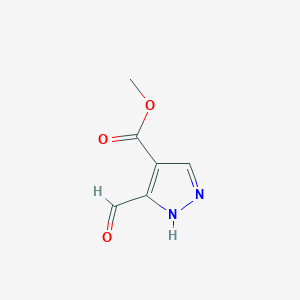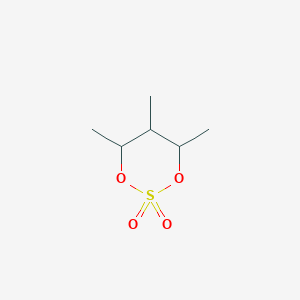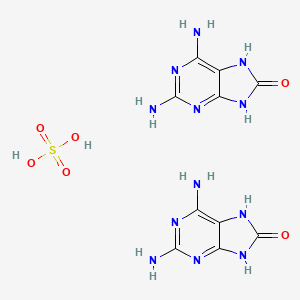![molecular formula C17H15NO4 B13114370 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol CAS No. 83538-81-2](/img/structure/B13114370.png)
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties and have been used in various applications, including pigments, dyes, and medicinal chemistry . This compound contains multiple hydroxyl groups and a fused ring system, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol can be achieved through multi-component reactions (MCRs). These reactions involve the combination of three or more starting materials in a one-pot sequence, leading to the formation of the desired product in high yields . One common method involves the cyclocondensation of aromatic aldehydes, 2-amino-1,4-naphthoquinone, and dimedone under reflux conditions in ethanol . This method is advantageous due to its simplicity, high efficiency, and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridinum) trinitromethanide, can enhance the efficiency and yield of the reaction . These catalysts can be reused multiple times without significant loss of activity, making the process more cost-effective and sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones and other oxidized products .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, acridine derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antimalarial agents . Additionally, they are used in the development of fluorescent materials for the visualization of biomolecules .
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol involves its interaction with various molecular targets and pathways. Acridine derivatives are known to intercalate into DNA, disrupting the replication and transcription processes . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cancer cell growth . The presence of hydroxyl groups may also contribute to its ability to generate reactive oxygen species, further enhancing its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol include other acridine derivatives such as 12-substituted-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[b]acridine-1,6,11(2H)-triones . These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.
Uniqueness: What sets 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol apart is the presence of multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This unique feature makes it a valuable compound for various scientific applications, particularly in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
83538-81-2 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
3,4,5,6-tetrahydrobenzo[c]acridine-3,4,5,6-tetrol |
InChI |
InChI=1S/C17H15NO4/c19-12-6-5-9-13(16(12)21)17(22)15(20)10-7-8-3-1-2-4-11(8)18-14(9)10/h1-7,12,15-17,19-22H |
Clé InChI |
GCXYIZOJYVDZQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(C(C4=C(C3=N2)C=CC(C4O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


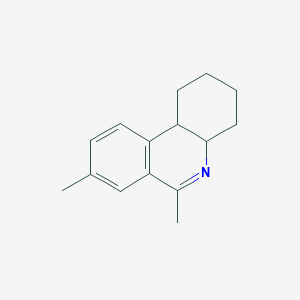
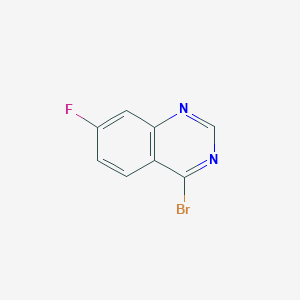
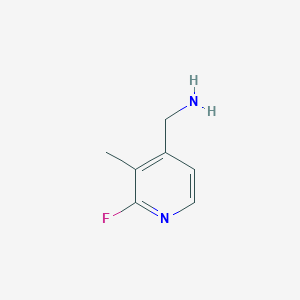
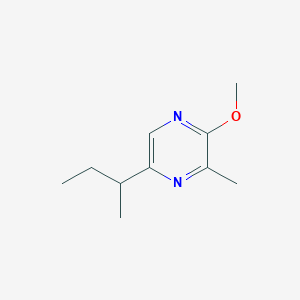
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


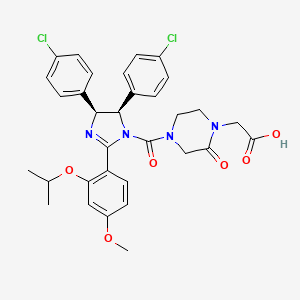
![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
